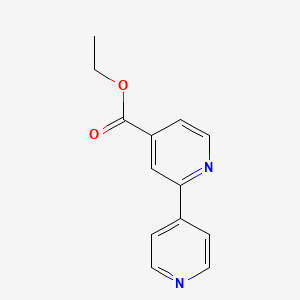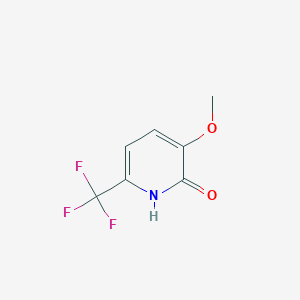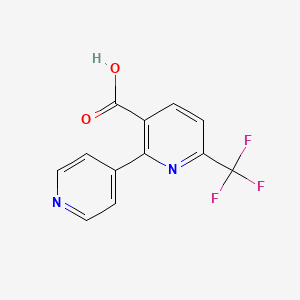
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the chloro, hydroxymethyl, and pivalamide substituents, and possibly a final purification step. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing effects of the chloro and pivalamide groups and the electron-donating effect of the hydroxymethyl group. These effects could make the compound more or less reactive towards certain reagents or under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the chloro, hydroxymethyl, and pivalamide groups could influence these properties .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation : A study by Atalay et al. (2016) analyzed a compound similar to N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide, focusing on its molecular structure. The molecule was found to have a non-planar structure with distinct dihedral angles and was stabilized by intramolecular hydrogen bonding (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
Hydrolysis of Pivalamide Derivatives : Bavetsias, Henderson, and McDonald (2004) explored a methodology for the hydrolysis of pivalamide derivatives using iron nitrate in methanol. This research is significant for understanding the chemical properties and potential reactions of N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide (Bavetsias, Henderson, & McDonald, 2004).
Lithiation of Pyridine Derivatives : Smith, El‐Hiti, Alshammari, and Fekri (2013) studied the lithiation of N-(pyridin-3-ylmethyl)pivalamide, among other compounds, revealing insights into the reactivity of the nitrogen and ring positions. This research helps understand how such compounds can be modified for various applications (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Nucleophilic Behavior and Antibacterial Evaluation : Al-Romaizan (2019) investigated the nucleophilic behavior of certain pyridine derivatives and their potential antibacterial properties. This research is relevant for exploring the biological and pharmacological applications of such compounds (Al-Romaizan, 2019).
Synthesis and Antimicrobial Activity : The synthesis and antimicrobial activity of compounds related to N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide were studied by Zhuravel et al. (2005). They reported significant activity against bacterial or fungal strains, suggesting potential applications in antimicrobial research (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Amplification of Phleomycin : Research by Brown and Cowden (1982) focused on the amplification of phleomycin using pyridinylpyrimidines, which are structurally related to N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide. This study contributes to the understanding of its potential in enhancing antibiotic effects (Brown & Cowden, 1982).
Eigenschaften
IUPAC Name |
N-[2-chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)10(16)14-8-5-4-7(6-15)13-9(8)12/h4-5,15H,6H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZSYNGFTGQBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673914 | |
| Record name | N-[2-Chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-YL)-pivalamide | |
CAS RN |
1142191-92-1 | |
| Record name | N-[2-Chloro-6-(hydroxymethyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



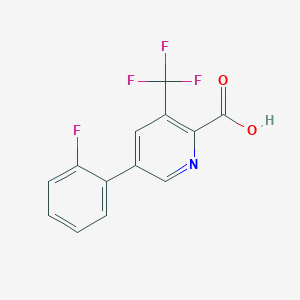
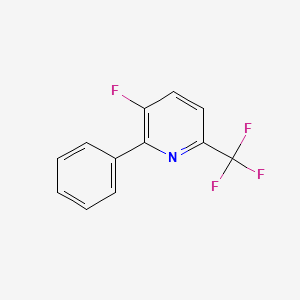
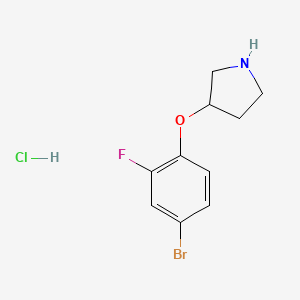
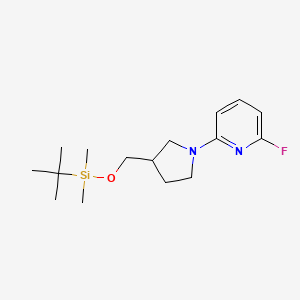
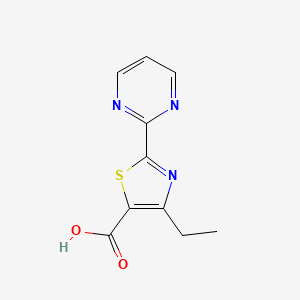
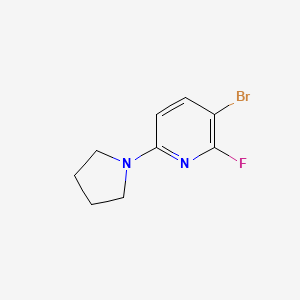
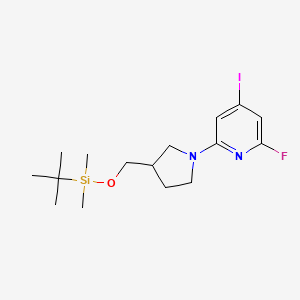
![4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1440403.png)
![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-butanamide](/img/structure/B1440405.png)
![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1440406.png)
![2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440409.png)
